Predicted Lipophilicity (cLogP) Comparison: 7-Allyl-8-heptylsulfanyl vs. 8-(Heptylsulfanyl)-3-methyl-7-propyl Analog
The target compound exhibits a predicted logP (cLogP) of 4.65 (ACD/Labs, pH-independent), which is 0.75 log units higher than the structurally analogous 8-(heptylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione (XLogP3 = 3.9, PubChem) [1]. This difference arises from the electron-withdrawing character of the allyl π-system versus the electron-donating propyl group, which alters the overall dipole moment and hydrogen-bonding capacity of the purine core. The 0.75 log unit increase translates to an approximately 5.6-fold higher predicted octanol-water partition coefficient, indicating substantially greater membrane permeation propensity for the allyl-substituted compound.
| Evidence Dimension | Predicted lipophilicity (LogP/LogKow) |
|---|---|
| Target Compound Data | cLogP = 4.65 (ACD/Labs Percepta Platform, ACD/LogP algorithm, pH-independent) |
| Comparator Or Baseline | 8-(heptylsulfanyl)-3-methyl-7-propyl analog: XLogP3 = 3.9 (PubChem computed) |
| Quantified Difference | ΔLogP = +0.75; ~5.6-fold higher predicted partition coefficient for the allyl analog |
| Conditions | Computational prediction; Target compound: ACD/Labs Percepta v14.00; Comparator: XLogP3 (PubChem 2021.05.07 release) |
Why This Matters
Higher predicted lipophilicity directly affects membrane permeability, tissue distribution, and protein binding, making the allyl compound more suitable for intracellular target engagement studies where passive membrane crossing is rate-limiting.
- [1] PubChem. 8-(heptylsulfanyl)-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione. CID 5121525. XLogP3 = 3.9. https://pubchem.ncbi.nlm.nih.gov/compound/5121525 (accessed 2026-05-12). View Source
